N-[(4,5-dimethyl-2-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Description
N-[(4,5-dimethyl-2-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a nitrophenyl group, and a carbamothioyl linkage
Properties
IUPAC Name |
N-[(4,5-dimethyl-2-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-10-7-13(14(21(23)24)8-11(10)2)19-18(26)20-17(22)16-9-12-5-3-4-6-15(12)25-16/h3-9H,1-2H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYQVFHQNARAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethyl-2-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves nitration of a dimethylphenyl precursor, followed by purification.
Carbamothioyl Linkage Formation: This is usually done by reacting the nitrophenyl compound with thiocarbamoyl chloride under controlled conditions to form the desired linkage.
Final Coupling: The benzofuran and nitrophenyl-carbamothioyl intermediates are coupled under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, ensuring that reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethyl-2-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamothioyl derivatives.
Scientific Research Applications
N-[(4,5-dimethyl-2-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[(4,5-dimethyl-2-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl linkage can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
- N-[(4,5-dimethyl-2-aminophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
- N-[(4,5-dimethyl-2-nitrophenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Uniqueness
N-[(4,5-dimethyl-2-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide is unique due to the presence of both a benzofuran ring and a nitrophenyl group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
